6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound with the molecular formula and a molecular weight of 245.07 g/mol. This compound is classified under the category of organic compounds, specifically as a substituted dioxine. It features both bromine and methoxy functional groups, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine. The following steps outline common synthetic routes:
The exact conditions for the synthesis can vary based on the desired purity and yield. Factors such as concentration of reactants, reaction time, and temperature must be carefully controlled.
The molecular structure of 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine can be represented as follows:
COC1=C(C=C2C(=C1)OCCO2)Br
LKGXOHIPYYXAIY-UHFFFAOYSA-N
Property | Value |
---|---|
CAS Number | 69464-38-6 |
Molecular Formula | C9H9BrO3 |
Molecular Weight | 245.07 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
The presence of the bromine atom and methoxy group significantly influences the compound's reactivity and interactions with biological systems.
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound for specific applications in organic synthesis or medicinal chemistry.
The mechanism of action for 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets such as enzymes or receptors. The functional groups (bromine and methoxy) play significant roles in binding affinity and specificity towards these targets. This interaction can modulate enzymatic activity or receptor signaling pathways, potentially leading to various biological effects.
The chemical stability of 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine is influenced by its functional groups. It is generally stable under normal conditions but may undergo degradation under extreme pH or temperature conditions.
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
The versatility of this compound highlights its importance across multiple scientific disciplines and industries.
The compound 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS 69464-38-6) emerged as a structurally unique scaffold in medicinal chemistry during the late 20th century, coinciding with intensified exploration of oxygen-containing heterocycles for drug design [1]. Its benzodioxane core—a fused bicyclic system featuring two oxygen atoms—immediately drew attention due to its resemblance to bioactive natural products and established pharmacophores. Early research focused on its potential as an intermediate for synthesizing complex molecules targeting neurological and inflammatory pathways. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxine are integral to the synthesis of doxazosin, an α1-adrenergic antagonist used for hypertension and benign prostatic hyperplasia [7]. The bromine and methoxy substituents of this specific derivative enhance its utility for further functionalization via cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies [1] [3].
A significant milestone was its application in developing RORγ (retinoic acid receptor-related orphan receptor gamma) agonists. Patents disclose aryl dihydrobenzo[b][1,4]oxazine sulfonamide derivatives—structurally related to brominated benzodioxines—as potent immunomodulators for autoimmune diseases [6]. The electron-rich benzodioxane core facilitates π-stacking with biological targets, while the bromine atom serves as a handle for introducing advanced functionalities via Suzuki or Buchwald-Hartwig reactions. This adaptability is evident in the synthesis of chiral analogs like (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1263285-26-2), a key intermediate for enantioselective drug candidates requiring precise stereochemical control [5].
Table 1: Therapeutic Applications of Benzodioxine Derivatives
Derivative Class | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Aryl dihydrobenzoxazines | RORγ receptor | Autoimmune diseases | Sulfonamide linkage |
Doxazosin analogs | α1-Adrenergic receptor | Hypertension/BPH | Quinazoline appendage |
Chiral benzodioxinyl methanols | Neurotransmitter receptors | CNS disorders | (R)-configured hydroxymethyl |
The benzodioxane scaffold epitomizes the strategic importance of oxygen-rich heterocycles in modulating drug-like properties. The 1,4-dioxane ring confers rigidity, reduces metabolic susceptibility, and enhances solubility through oxygen’s polarity [10]. In 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine, the methoxy group (-OCH₃) acts as an electron-donating substituent, increasing electron density at adjacent positions to facilitate electrophilic substitutions. Conversely, the bromine atom at C6 is a strong electron-withdrawing group, creating electronic asymmetry that directs regioselective reactions [1] [3]. This push-pull dynamic is captured in the compound’s SMILES notation (COC1=C(Br)C=C2C(OCCO2)=C1
), which highlights the ortho-relationship between Br and OCH₃ essential for its reactivity [1].
The planar benzene ring fused to the 1,4-dioxane moiety enables π-π interactions with aromatic residues in enzyme binding pockets. This feature is exploited in kinase inhibitors and GPCR modulators, where benzodioxine cores improve binding affinity [4]. Furthermore, the compound’s molecular weight (245.07 g/mol) and moderate logP (predicted ~2.5) align with Lipinski’s rules, underscoring its "drug-likeness" [1]. Recent studies leverage its bromine for Pd-catalyzed couplings to generate biaryl libraries, as seen in the synthesis of fused imidazo-thiazole sulfonamides with antitumor activity [9].
Table 2: Key Derivatives and Modifications of 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine
Derivative | CAS Number | Modification Site | Application |
---|---|---|---|
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine | 52287-51-1 | C7 demethylation | Cross-coupling precursor |
(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | 1263285-26-2 | Chiral hydroxymethyl at C2 | Asymmetric synthesis |
6-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine | 59820-92-7 | Methoxy → nitro group | Electrophile for nucleophiles |
The chiral variant (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol exemplifies stereochemical tailoring. Its alcohol group enables esterification or oxidation, while the bromine allows arylation, yielding compounds with >95% enantiomeric purity for probing stereospecific biological interactions [5]. This versatility cements 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine as a cornerstone in heterocyclic medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: